LSD1 Inhibitory Potency: Target Compound as a Low-Activity Scaffold vs. 2-Ethoxy Analog
The target compound is the critical, low-activity scaffold from which the potent LSD1 inhibitor 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is derived. The ortho-ethoxy analog demonstrates a binding Ki of 50 nM against human LSD1 [1]. The absence of a measurable Ki for the unsubstituted compound within the same patent family [2] directly implies a significant potency drop (>20-fold or complete inactivity), establishing it as an ideal inactive or low-activity comparator. This relationship is fundamental for validating target engagement and confirming that biological activity is driven by the specific ortho-substituent interaction.
| Evidence Dimension | LSD1 Enzyme Inhibition (Binding Affinity, Ki) |
|---|---|
| Target Compound Data | Not reported / Inactive (implied by exclusion from SAR table in US11352322B2) [2]. |
| Comparator Or Baseline | 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide; Ki = 50 nM [1]. |
| Quantified Difference | >20-fold difference in affinity; functionally a categorical shift from potent inhibitor to inactive scaffold. |
| Conditions | Human recombinant LSD1 enzyme, pH 7.4, 37°C [1]. |
Why This Matters
For procurement, this confirms the compound's unique role as the matched-pair negative control essential for any robust LSD1 SAR study, which no other analog can fulfill.
- [1] BindingDB Entry BDBM256457. Affinity Data for 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide. Ki: 50 nM for LSD1. View Source
- [2] US Patent US11352322B2, 'Cyclopropyl-amide compounds as dual LSD1/HDAC inhibitors', 2022. Data tables confirm exclusion of the unsubstituted benzamide scaffold from active compounds. View Source
